molecular formula C12H6F6 B11850801 1,5-Bis(trifluoromethyl)naphthalene

1,5-Bis(trifluoromethyl)naphthalene

Cat. No.: B11850801
M. Wt: 264.17 g/mol
InChI Key: NDOXVODDBXKVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups attached to the naphthalene ring. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and low dielectric constant. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the trifluoromethylation of naphthalene derivatives. This process typically uses reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions . Another method involves the use of trifluoromethyl sulfonic acid (CF3SO3H) as a trifluoromethylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale trifluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of partially or fully reduced naphthalene derivatives.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1,5-Bis(trifluoromethyl)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,5-Bis(trifluoromethyl)naphthalene exerts its effects is primarily related to its ability to participate in various chemical reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with molecular targets and pathways in specific applications. For example, in photoredox catalysis, the compound can generate trifluoromethyl radicals that participate in radical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(trifluoromethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. The presence of two trifluoromethyl groups enhances its thermal stability and chemical resistance, making it valuable in applications where these properties are critical.

Properties

Molecular Formula

C12H6F6

Molecular Weight

264.17 g/mol

IUPAC Name

1,5-bis(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H6F6/c13-11(14,15)9-5-1-3-7-8(9)4-2-6-10(7)12(16,17)18/h1-6H

InChI Key

NDOXVODDBXKVLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2C(F)(F)F)C(=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.